Cas no 2137990-38-4 (1H,2H,3H,4H,9H-pyrido3,4-bindole-8-carbaldehyde)

1H,2H,3H,4H,9H-pyrido3,4-bindole-8-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1H,2H,3H,4H,9H-pyrido3,4-bindole-8-carbaldehyde
- 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-8-carbaldehyde
- 2137990-38-4
- EN300-1116934
-
- インチ: 1S/C12H12N2O/c15-7-8-2-1-3-10-9-4-5-13-6-11(9)14-12(8)10/h1-3,7,13-14H,4-6H2
- InChIKey: JWBJPPMBIAAEMD-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CC2=C1NC1CNCCC=12
計算された属性
- 精确分子量: 200.094963011g/mol
- 同位素质量: 200.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 44.9Ų
1H,2H,3H,4H,9H-pyrido3,4-bindole-8-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116934-0.5g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole-8-carbaldehyde |
2137990-38-4 | 95% | 0.5g |
$1954.0 | 2023-10-27 | |
Enamine | EN300-1116934-2.5g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole-8-carbaldehyde |
2137990-38-4 | 95% | 2.5g |
$3988.0 | 2023-10-27 | |
Enamine | EN300-1116934-10.0g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole-8-carbaldehyde |
2137990-38-4 | 10g |
$8749.0 | 2023-06-09 | ||
Enamine | EN300-1116934-0.25g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole-8-carbaldehyde |
2137990-38-4 | 95% | 0.25g |
$1872.0 | 2023-10-27 | |
Enamine | EN300-1116934-5g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole-8-carbaldehyde |
2137990-38-4 | 95% | 5g |
$5900.0 | 2023-10-27 | |
Enamine | EN300-1116934-10g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole-8-carbaldehyde |
2137990-38-4 | 95% | 10g |
$8749.0 | 2023-10-27 | |
Enamine | EN300-1116934-1g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole-8-carbaldehyde |
2137990-38-4 | 95% | 1g |
$2035.0 | 2023-10-27 | |
Enamine | EN300-1116934-0.1g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole-8-carbaldehyde |
2137990-38-4 | 95% | 0.1g |
$1791.0 | 2023-10-27 | |
Enamine | EN300-1116934-0.05g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole-8-carbaldehyde |
2137990-38-4 | 95% | 0.05g |
$1709.0 | 2023-10-27 | |
Enamine | EN300-1116934-1.0g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole-8-carbaldehyde |
2137990-38-4 | 1g |
$2035.0 | 2023-06-09 |
1H,2H,3H,4H,9H-pyrido3,4-bindole-8-carbaldehyde 関連文献
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
1H,2H,3H,4H,9H-pyrido3,4-bindole-8-carbaldehydeに関する追加情報
Introduction to 1H,2H,3H,4H,9H-pyrido3,4-bindole-8-carbaldehyde (CAS No. 2137990-38-4)
1H,2H,3H,4H,9H-pyrido3,4-bindole-8-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 2137990-38-4, is a structurally intricate heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrido[3,4-b]indole class, a scaffold known for its broad biological activity and relevance in drug discovery. The presence of an aldehyde functional group at the 8-position enhances its utility as a key intermediate in synthetic chemistry and as a potential pharmacophore in the development of novel therapeutic agents.
The pyrido[3,4-b]indole core is a privileged structure in medicinal chemistry, featuring a fused bicyclic system that mimics natural products and bioactive molecules. This structural motif has been extensively explored for its role in modulating various biological pathways, including those implicated in neurological disorders, cancer, and inflammation. The aldehyde functionality of 1H,2H,3H,4H,9H-pyrido3,4-bindole-8-carbaldehyde provides a reactive site for further chemical modification, enabling the synthesis of derivatives with tailored pharmacological properties.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs) and other challenging drug targets. Pyrido[3,4-b]indoles have emerged as promising candidates due to their ability to interact with hydrophobic pockets and aromatic residues in protein binding sites. The aldehyde group in 1H,2H,3H,4H,9H-pyrido3,4-bindole-8-carbaldehyde serves as a versatile handle for covalent bond formation with nucleophilic residues in target proteins, potentially leading to the development of highly specific and potent inhibitors.
One of the most compelling aspects of 1H,2H,3H,4H,9H-pyrido3,4-bindole-8-carbaldehyde is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes central to numerous cellular processes and are frequently dysregulated in diseases such as cancer. The pyrido[3,4-b]indole scaffold has been successfully incorporated into several kinase inhibitors that have advanced into clinical development. The aldehyde moiety allows for selective labeling of key residues in kinase active sites or allosteric pockets through post-synthetic modifications or derivatization strategies.
Recent advances in computational chemistry and structure-based drug design have further enhanced the utility of 1H,2H,3H,4H,9H-pyrido3,4-bindole-8-carbaldehyde. Molecular modeling studies have identified key interactions between this compound and target proteins at both the atomic and molecular levels. These insights have guided the optimization of lead compounds into more advanced scaffolds with improved pharmacokinetic profiles and reduced off-target effects. The aldehyde group remains a critical feature for fine-tuning these interactions through hydrogen bonding or covalent linkage.
The synthesis of 1H,2H,3H,4H-pyrido[3',4':5',6']quinoxaline-7(6'H)-carboxaldehyde, a derivative closely related to 1H-pyrido[3',4':5',6']quinoxaline, has also been reported as an extension of this research area. This derivative exhibits similar biological activity but with distinct structural features that may confer advantages in terms of solubility or metabolic stability. Such modifications highlight the flexibility of the pyrido[3',4':5',6']quinoxaline scaffold and its potential for generating novel therapeutic candidates.
In addition to its applications in oncology research, 1-Hydroxyisoquinoline derivatives bearing an aldehyde group at position 5 have shown promise as tools for studying enzyme mechanisms and developing new chemotherapeutic agents. These derivatives can be used to probe enzyme active sites or to develop probes for imaging biological processes. The versatility of these compounds underscores their importance as building blocks for future drug discovery efforts.
The development of new synthetic methodologies has also played a crucial role in advancing research involving 1-Hydroxyisoquinoline derivatives. For instance, isoquinoline derivatives bearing an aldehyde group at position 5 can be synthesized through multi-step reactions involving cyclization followed by functional group interconversion. These synthetic routes provide access to libraries of compounds that can be screened for biological activity using high-throughput screening (HTS) technologies.
The role of computational tools such as molecular docking simulations has been instrumental in understanding how these compounds interact with biological targets at an atomic level. By predicting binding affinities and identifying key interaction points, researchers can design more effective ligands with improved selectivity profiles. This approach has been particularly valuable for exploring complex binding interfaces such as those found between protein-protein complexes or between small molecules and DNA.
In conclusion, 1-Hydroxyisoquinoline derivatives bearing an aldehyde group at position 5 represent a fascinating class of compounds with significant potential applications across multiple therapeutic areas. Their structural versatility combined with their ability to modulate key biological pathways makes them attractive candidates for further exploration by medicinal chemists worldwide. As research continues to uncover new synthetic strategies and computational tools, it is likely that this class will continue to yield novel therapeutic agents that address unmet medical needs.
2137990-38-4 (1H,2H,3H,4H,9H-pyrido3,4-bindole-8-carbaldehyde) Related Products
- 1423027-49-9(1-(4-phenylquinolin-2-yl)piperidin-3-ol)
- 1856493-85-0(3-bromo-N-methylquinoline-8-sulfonamide)
- 1217704-11-4(Physostigmine-d3)
- 887246-76-6(1-benzyl 4-ethyl (2S)-2-aminobutanedioate)
- 1260640-32-1(1-4-(azetidin-3-yl)phenylpyrrolidine)
- 953803-81-1(Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate)
- 2171778-23-5(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid)
- 2247107-44-2(2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride)
- 2137627-38-2(1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid)
- 878677-58-8(methyl 4-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamidobenzoate)




